molecular formula C8H10BrNO B12333842 4-Bromomethyl-2-methoxy-6-methylpyridine

4-Bromomethyl-2-methoxy-6-methylpyridine

Cat. No.: B12333842
M. Wt: 216.07 g/mol
InChI Key: KYYKDZLTVCZTRS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Chemical Building Blocks in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. Its derivatives are indispensable building blocks in organic synthesis due to their presence in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The pyridine ring is found in essential biomolecules such as vitamins and coenzymes, including nicotinamide (B372718) and pyridoxol (vitamin B6). lifechemicals.com

In medicinal chemistry, the pyridine scaffold is a recurring motif in many FDA-approved drugs. lifechemicals.com For instance, it forms the core of medications used to treat a wide range of conditions, from hypertension to cancer. lifechemicals.com This prevalence is due to the pyridine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, and its metabolic stability. The development of synthetic methodologies to create functionalized pyridines is a robust area of research, enabling the generation of libraries of novel compounds for drug discovery and other applications. nih.gov

Overview of the Bromomethyl Moiety as a Synthetic Handle in Organic Chemistry

The bromomethyl group (-CH₂Br) is a highly valuable functional group in organic synthesis, often referred to as a "synthetic handle." Its utility stems from the reactivity of the carbon-bromine bond. Bromine is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of other functional groups through substitution reactions.

The bromomethyl group is a key component in what are known as bromomethylation reactions, which are used to attach a -CH₂Br group to an aromatic ring or other molecules. manac-inc.co.jp Compounds containing this moiety are reactive intermediates that facilitate the formation of new chemical bonds. For example, they are widely used in the synthesis of pharmaceuticals and other complex organic molecules to connect different molecular fragments. ontosight.aiinnospk.com The high reactivity of the bromomethyl group makes it an essential tool for chemists to build intricate molecular frameworks from simpler precursors. ontosight.ai

Contextualization of 4-Bromomethyl-2-methoxy-6-methylpyridine within Current Pyridine Chemistry Research

This compound serves as a precursor for creating more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. Research findings detail its synthesis from precursors like 4-bromo-6-methylpyridin-2-ol. In a typical laboratory preparation, this starting material is reacted with methanol (B129727) in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate to yield this compound. chemicalbook.com This synthetic route provides chemists with a reliable method to access this valuable building block for their research.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1083169-00-9 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₇H₈BrNO echemi.com
Molecular Weight 202.05 g/mol
IUPAC Name 4-bromo-2-methoxy-6-methylpyridine sigmaaldrich.com

Table 2: Research Findings on the Synthesis of this compound

Starting Material Reagents Product Yield Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3

InChI Key

KYYKDZLTVCZTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 2 Methoxy 6 Methylpyridine

Precursor Synthesis and Optimization

The foundation of synthesizing 4-bromomethyl-2-methoxy-6-methylpyridine lies in the effective preparation of its precursors, primarily derivatives of 2-methoxy-6-methylpyridine (B1310761).

Synthetic Approaches to 2-Methoxy-6-methylpyridine Precursors

The synthesis of 2-methoxy-6-methylpyridine precursors can be achieved through several established chemical reactions. One common method involves the reaction of 2-chloropyridine (B119429) with methanol (B129727) or sodium methoxide (B1231860) in refluxing methanol to yield 2-methoxypyridine (B126380). researchgate.net This foundational compound can then be further modified. Another approach starts from 2,6-lutidine, which can undergo various reactions to introduce the desired methoxy (B1213986) group. The reactivity of 2,6-lutidine and its derivatives is a subject of detailed study in quantum chemical calculations. nih.gov

Additionally, precursors can be derived from 2-methylglutaronitrile (B1199711) or through the gas-phase reaction of formaldehyde, acetaldehyde, and ammonia (B1221849), which produces pyridine (B92270) and its derivatives like 3-picoline. beilstein-journals.org These can then be subjected to further chemical transformations. For instance, 2-chloro-6-methylpyridine (B94459) can be prepared and subsequently converted to the methoxy derivative. The synthesis of cyanopyridine derivatives from corresponding amine oxides also presents a viable route to functionalized pyridine precursors. orgsyn.org

Efficiency and Selectivity in Precursor Preparation

Efficiency and selectivity are paramount in the synthesis of these precursors to ensure high yields and purity of the final product. The choice of starting materials and reaction conditions significantly influences the outcome. For example, the Guareschi–Thorpe condensation offers a regioselective pathway to highly substituted 2-pyridones, which can be precursors to the desired methoxy-pyridines. beilstein-journals.org Similarly, the Hantzsch pyridine synthesis provides a well-defined regioselectivity. beilstein-journals.org

The synthesis of 2-methoxypyridine from 2-chloropyridine with sodium methoxide in methanol is a straightforward and efficient method. researchgate.net For more complex precursors, multi-step syntheses are often required, where each step's efficiency and selectivity must be optimized. For example, the functionalization of 2-methoxy-6-methylpyridine itself can be controlled to introduce various electrophiles at specific positions. researchgate.net

Selective Bromomethylation Strategies at the 4-Position

Once the appropriate precursor, such as 2-methoxy-4,6-dimethylpyridine, is synthesized, the next critical step is the selective bromomethylation at the 4-position of the pyridine ring.

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS) and Radical Initiators (e.g., AIBN)

The Wohl-Ziegler reaction is a widely employed method for the selective bromination of allylic and benzylic positions. organic-chemistry.orgmychemblog.comwikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com The initiator, upon heating or irradiation, generates a radical that abstracts a hydrogen atom from the methyl group at the 4-position of the pyridine ring, forming a resonance-stabilized benzylic radical. organic-chemistry.orgmychemblog.com This radical then reacts with NBS to yield the desired 4-bromomethyl product and a succinimidyl radical, which continues the chain reaction. organic-chemistry.org

The use of a non-polar solvent like carbon tetrachloride (CCl4) is traditional for this reaction as it minimizes ionic side reactions. organic-chemistry.orgmychemblog.com However, due to toxicity and environmental concerns, alternative solvents such as 1,2-dichlorobenzene (B45396) and trifluorotoluene have been investigated and found to be effective, sometimes offering improved yields and shorter reaction times. wikipedia.orgresearchgate.net

Regiochemical Control in Bromomethylation Reactions

Achieving high regioselectivity, specifically targeting the 4-methyl group over the 6-methyl group, is a significant challenge in the bromomethylation of 2-methoxy-4,6-dimethylpyridine. The inherent reactivity of the different positions on the pyridine ring, influenced by electronic and steric effects of the substituents, dictates the site of bromination. The methoxy group at the 2-position and the methyl group at the 6-position influence the electron density and steric hindrance around the 4-methyl group.

Directing group strategies can be employed to enhance regioselectivity in halogenation reactions. rsc.org While not explicitly detailed for this specific compound in the provided context, the principles of using directing groups to form chelated metallacycles can guide functionalization to a desired position. rsc.org The choice of reaction conditions, including the solvent and the specific radical initiator, can also influence the regiochemical outcome. For instance, in polar acidic solvents, NBS can lead to aromatic bromination on the ring itself rather than at the benzylic position. mychemblog.com Therefore, maintaining a low concentration of Br2 and HBr, which is a key feature of the Wohl-Ziegler reaction, is crucial for selectivity. organic-chemistry.org

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, the amount of NBS and radical initiator, reaction temperature, and reaction time.

ParameterConditionRationale
Solvent Non-polar (e.g., CCl4, 1,2-dichlorobenzene)Minimizes ionic side reactions, favors radical pathway. organic-chemistry.orgmychemblog.comresearchgate.net
Reagents Stoichiometric NBS, catalytic AIBNEnsures efficient bromination without excessive side products. wikipedia.org
Temperature RefluxProvides energy for homolytic cleavage of the initiator and propagation of the radical chain. wikipedia.org
Atmosphere Inert (e.g., Nitrogen)Prevents unwanted side reactions with atmospheric oxygen. mychemblog.com

Studies have shown that the efficiency of benzylic bromination can be sensitive to the solvent used. For example, using 1,2-dichlorobenzene has been reported to give higher yields and require shorter reaction times compared to the classic Wohl-Ziegler conditions with carbon tetrachloride. researchgate.net The amount of the radical initiator can also be fine-tuned; for example, increasing the catalyst loading in certain halogenations can lead to the formation of brominated derivatives. rsc.org Careful monitoring of the reaction, often indicated by a change in the reaction mixture's appearance as NBS is consumed, is also important to determine the reaction's completion. wikipedia.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents. Achieving a high degree of purity necessitates the use of effective purification techniques. The choice of method is often dictated by the physical properties of the compound and the nature of the impurities.

Chromatographic Methods (e.g., Silica-Gel Column Chromatography)

Silica-gel column chromatography is a powerful and widely used technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). For this compound, a non-polar compound, a solvent system of low to moderate polarity is typically employed.

The process involves packing a glass column with a slurry of silica (B1680970) gel in a non-polar solvent. The crude reaction mixture is then loaded onto the top of the silica gel bed. The eluent, a carefully selected solvent or mixture of solvents, is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Less polar compounds, like the target molecule, tend to travel faster, while more polar impurities are retained on the silica gel for longer. By collecting fractions of the eluting solvent, the desired compound can be isolated in a purified form. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Table 1: Typical Parameters for Silica-Gel Column Chromatography of Substituted Pyridines

ParameterDescriptionTypical Values/Conditions
Stationary Phase The adsorbent material packed in the column.Silica gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) A solvent or mixture of solvents used to move the sample through the column.Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients
Loading Technique Method of applying the crude sample to the column.Wet loading (dissolved in a small amount of eluent) or dry loading (adsorbed onto silica gel)
Fraction Collection Collecting the eluent in separate portions as it exits the column.Manual or automated fraction collection
Monitoring Tracking the separation process.Thin-Layer Chromatography (TLC), UV visualization

Recrystallization and Distillation Procedures

Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For this compound, which is expected to be a solid at room temperature, recrystallization from a suitable solvent system, such as ethanol/water or a hydrocarbon solvent like hexane, could be an effective purification method. rsc.org The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of pure crystals. The purified crystals are then collected by filtration.

Process Development and Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale presents a unique set of challenges. Process development focuses on creating a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and environmentally friendly.

Key considerations for the scale-up of this synthesis include:

Reagent Selection: On a large scale, the cost and availability of starting materials and reagents become critical factors. Less expensive and more readily available reagents are preferred.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be optimized for large-scale reactors. Heat transfer and mixing become more challenging in larger vessels.

Safety: A thorough hazard analysis is essential to identify and mitigate any potential safety risks associated with the reaction, such as exothermic events or the handling of hazardous materials.

Work-up and Isolation: The procedures for quenching the reaction, extracting the product, and isolating it need to be adapted for large volumes. This may involve using different equipment, such as larger separatory funnels or continuous extraction systems.

Waste Management: The environmental impact of the process must be considered. This includes minimizing waste generation and developing procedures for the safe disposal of byproducts and solvent waste.

Regulatory Compliance: Large-scale chemical production is subject to various regulations concerning safety, environmental protection, and product quality.

Table 2: Key Focus Areas in Process Development and Scale-Up

ConsiderationLaboratory Scale FocusIndustrial Scale Focus
Yield Maximizing percentage yield is a primary goal.High and consistent yield, process robustness.
Reagents Purity and specific reactivity are key.Cost, availability, safety, and ease of handling.
Solvent Effectiveness for the reaction and purification.Cost, recyclability, environmental impact, and safety.
Equipment Standard laboratory glassware.Specialized reactors, filtration systems, and distillation units.
Safety Personal protective equipment and fume hood use.Process safety management, hazard and operability (HAZOP) studies.

By carefully addressing these purification and scale-up considerations, the synthesis of this compound can be efficiently and safely transitioned from a small-scale laboratory procedure to a robust industrial process.

Reactivity and Reaction Pathways of 4 Bromomethyl 2 Methoxy 6 Methylpyridine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The most prominent feature of 4-Bromomethyl-2-methoxy-6-methylpyridine's reactivity is the bromomethyl group. The carbon-bromine bond is polarized, rendering the benzylic-like carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub The bromine atom is an effective leaving group, facilitating substitution reactions, which typically proceed via an SN2 mechanism. pressbooks.pub This reactivity allows for the facile introduction of a wide array of functional groups.

The electrophilic carbon of the bromomethyl group readily reacts with various carbon-based nucleophiles to form new carbon-carbon bonds. This is a fundamental strategy for extending the carbon skeleton. Common carbon nucleophiles include cyanide ions, enolates derived from β-dicarbonyl compounds, and organometallic reagents. These reactions are crucial for building more complex molecular architectures starting from the pyridine (B92270) scaffold.

Table 1: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles

NucleophileReagent ExampleProduct StructureProduct Name
CyanideSodium Cyanide (NaCN)(2-methoxy-6-methylpyridin-4-yl)acetonitrile
Malonate EnolateDiethyl malonate / Sodium ethoxideDiethyl 2-((2-methoxy-6-methylpyridin-4-yl)methyl)malonate
AcetylideSodium acetylide (NaC≡CH)4-(prop-2-yn-1-yl)-2-methoxy-6-methylpyridine

A broad range of heteroatom nucleophiles can displace the bromide to form new carbon-heteroatom bonds. These reactions are fundamental for introducing functional groups that can alter the molecule's physical and biological properties.

Amines: Primary and secondary amines react to yield the corresponding secondary and tertiary aminomethyl-pyridines, respectively.

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and react to form thioethers.

Alkoxides: Alkoxides and phenoxides react to produce ethers, linking an alkoxy or aryloxy group to the pyridine core via the methylene (B1212753) bridge.

Table 2: Examples of Nucleophilic Substitution with Heteroatom-Based Nucleophiles

Nucleophile TypeReagent ExampleProduct StructureProduct Name
AmineDiethylamine (Et₂NH)N,N-diethyl-1-(2-methoxy-6-methylpyridin-4-yl)methanamine
ThiolSodium thiophenoxide (NaSPh)2-methoxy-6-methyl-4-((phenylthio)methyl)pyridine
AlkoxideSodium methoxide (B1231860) (NaOMe)4-(methoxymethyl)-2-methoxy-6-methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the presence of activating groups can facilitate such reactions. libretexts.orgmasterorganicchemistry.com In this compound, the 2-methoxy and 6-methyl groups are electron-donating and activate the ring. They act as ortho, para-directors. Given their positions, they synergistically direct incoming electrophiles to the C3 and C5 positions of the pyridine ring. The outcome of the substitution can be influenced by the reaction conditions and the nature of the electrophile. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃ / H₂SO₄4-(Bromomethyl)-2-methoxy-6-methyl-3-nitropyridine and 4-(Bromomethyl)-2-methoxy-6-methyl-5-nitropyridine
BrominationBr₂ / FeBr₃3-Bromo-4-(bromomethyl)-2-methoxy-6-methylpyridine and 5-Bromo-4-(bromomethyl)-2-methoxy-6-methylpyridine
Friedel-Crafts AcylationCH₃COCl / AlCl₃3-acetyl-4-(bromomethyl)-2-methoxy-6-methylpyridine and 5-acetyl-4-(bromomethyl)-2-methoxy-6-methylpyridine

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom in the bromomethyl group can participate in various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While couplings involving sp³-hybridized alkyl halides can be more challenging than those with aryl halides, specific catalytic systems have been developed to facilitate these transformations. nih.gov Reactions like the Negishi, Suzuki, and Stille couplings could potentially be employed to connect the pyridine core to other molecular fragments. nih.govsci-hub.se

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst ExampleProduct Type
Negishi CouplingR-Zn-XPd(PPh₃)₄4-Alkyl/Aryl-methyl-2-methoxy-6-methylpyridine
Suzuki CouplingR-B(OH)₂Pd(OAc)₂ / Ligand4-Alkyl/Aryl-methyl-2-methoxy-6-methylpyridine
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄4-Alkyl/Aryl/Vinyl-methyl-2-methoxy-6-methylpyridine

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold offers multiple sites for further chemical modification, making it a valuable building block for creating libraries of related compounds. nih.govub.edu The initial products from nucleophilic substitution can undergo subsequent transformations. For instance, a nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. An ether linkage can be cleaved, and an amine can be acylated or undergo further alkylation.

Table 5: Examples of Functional Group Interconversions

Starting Moiety (at C4-methyl)ReagentsResulting MoietyReaction Type
-CH₂-CN1. LiAlH₄ 2. H₂O-CH₂-CH₂-NH₂Nitrile Reduction
-CH₂-S-Phm-CPBA-CH₂-SO₂-PhThioether Oxidation
-CH₂-O-CH₂-PhH₂ / Pd/C-CH₂-OHDebenzylation

Formation of Quaternary Pyridinium (B92312) Salts

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic character, allowing it to react with electrophiles, particularly alkylating agents, to form quaternary pyridinium salts. researchgate.netsrce.hrresearchgate.net This reaction, known as quaternization, modifies the electronic properties of the pyridine ring, making it more electron-deficient. google.com Quaternization of this compound can be achieved using various alkyl halides. The resulting pyridinium salt is more susceptible to nucleophilic attack on the ring itself.

Table 6: Examples of Quaternization Reactions

Alkylating AgentReagent StructureProduct StructureProduct Name
Methyl iodideCH₃I4-(Bromomethyl)-1,6-dimethyl-2-methoxypyridin-1-ium iodide
Benzyl bromideBnBr1-Benzyl-4-(bromomethyl)-2-methoxy-6-methylpyridin-1-ium bromide
Ethyl bromoacetateBrCH₂COOEt1-(2-ethoxy-2-oxoethyl)-4-(bromomethyl)-2-methoxy-6-methylpyridin-1-ium bromide

Applications of 4 Bromomethyl 2 Methoxy 6 Methylpyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of the bromomethyl group, coupled with the electronic properties of the substituted pyridine (B92270) ring, makes 4-Bromomethyl-2-methoxy-6-methylpyridine an exceptional starting material for the construction of elaborate heterocyclic architectures. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functionalities.

Chemists have leveraged this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of polycyclic and macrocyclic systems. For instance, the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, provides a straightforward route to a diverse range of substituted pyridines. These products can then undergo further transformations, including intramolecular cyclizations, to yield fused heterocyclic systems.

The methoxy (B1213986) and methyl groups on the pyridine ring also play a crucial role, influencing the regioselectivity of subsequent reactions and modulating the electronic and steric properties of the final molecules. This level of control is essential for the targeted synthesis of complex natural products and novel pharmaceutical agents where precise stereochemistry and functionality are required.

Role in the Construction of Precursors for Functional Materials

The development of novel functional materials with tailored electronic, optical, and physical properties is a driving force in contemporary chemical research. This compound serves as a key intermediate in the synthesis of precursors for such materials. The pyridine moiety itself can be incorporated into the backbone of polymers or the framework of metal-organic frameworks (MOFs), imparting specific conductive, luminescent, or catalytic properties to the resulting material.

The bromomethyl group allows for the covalent attachment of this pyridine unit to other molecular components or surfaces. For example, it can be used to anchor the pyridine core to a polymer chain or to functionalize a surface, thereby modifying its chemical and physical characteristics. The ability to systematically modify the structure of these precursors by reacting the bromomethyl group with different nucleophiles enables the fine-tuning of the properties of the final functional materials.

Utilization in Multi-Step Synthesis of Advanced Chemical Intermediates

Multi-step synthesis is the cornerstone of constructing complex organic molecules. nih.gov this compound is a valuable intermediate in these extended synthetic sequences due to its capacity to introduce a functionalized pyridine ring into a larger molecular framework. The bromomethyl group provides a reactive handle that can be chemoselectively addressed at various stages of a synthesis.

For example, in the total synthesis of a complex natural product, the this compound unit might be introduced early on. The bromine can then be displaced by a nucleophile to form a key bond, and the pyridine ring can be carried through several subsequent synthetic steps. The methoxy group can also be a site for further functionalization, potentially being demethylated to a hydroxyl group which can then be used for further reactions. This strategic use of this compound allows for the efficient and convergent assembly of advanced chemical intermediates that are precursors to biologically active compounds or other high-value molecules.

Development of Novel Chemical Scaffolds from this compound

The quest for novel chemical scaffolds is central to drug discovery and the development of new chemical entities with unique biological activities. The structure of this compound provides an excellent starting point for the creation of new molecular frameworks. The combination of the pyridine core and the reactive bromomethyl group allows for significant structural diversification.

By employing various synthetic strategies, such as cross-coupling reactions, cycloadditions, and multi-component reactions, chemists can transform this compound into a wide array of novel heterocyclic scaffolds. These new scaffolds can then be further elaborated to generate libraries of compounds for biological screening. The ability to readily modify the substituents on the pyridine ring, in addition to the transformations of the bromomethyl group, provides access to a vast chemical space, increasing the probability of discovering compounds with desired therapeutic properties. For instance, the synthesis of novel quinoline derivatives has been shown to be effective as inhibitors for various biological pathways. nih.govnih.govatlantis-press.com

Below is a table summarizing the key applications of this compound in advanced organic synthesis:

Application AreaRole of this compoundKey Reactions and Concepts
Complex Heterocyclic Systems Versatile building block for constructing polycyclic and macrocyclic structures.Nucleophilic substitution, Intramolecular cyclization, Regioselective functionalization.
Precursors for Functional Materials Key intermediate for synthesizing polymers and MOFs with tailored properties.Covalent attachment to molecular components or surfaces, Polymerization, Surface functionalization.
Advanced Chemical Intermediates Introduces a functionalized pyridine ring in multi-step syntheses.Chemoselective reactions, Convergent synthesis, Functional group interconversion.
Novel Chemical Scaffolds Starting material for the creation of new molecular frameworks for drug discovery.Cross-coupling reactions, Cycloadditions, Multi-component reactions, Structural diversification.

Computational and Theoretical Investigations of 4 Bromomethyl 2 Methoxy 6 Methylpyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

For a molecule like 4-Bromomethyl-2-methoxy-6-methylpyridine, a DFT analysis would typically calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group would be expected to be regions of high electron density, while the bromomethyl group would likely be a site susceptible to nucleophilic attack.

Global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals, are also a standard output of DFT calculations. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electronegativity (χ)ModerateReflects the molecule's ability to attract electrons.
Chemical Hardness (η)ModerateIndicates resistance to change in electron distribution; a higher value suggests greater stability.
Electrophilicity Index (ω)ModerateQuantifies the electrophilic nature of the molecule.

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific values would require dedicated DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

A molecular orbital (MO) analysis for this compound, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior. According to Frontier Molecular Orbital (FMO) theory, the interaction between the HOMO and LUMO of reacting species governs the course of many chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The LUMO in this molecule would likely be distributed over the pyridine ring and significantly localized on the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This localization makes the carbon atom of the bromomethyl group an electrophilic center, susceptible to attack by nucleophiles. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Significance
EHOMO~ -6.5 to -7.5Indicates electron-donating ability. A higher value suggests stronger nucleophilicity.
ELUMO~ -0.5 to -1.5Indicates electron-accepting ability. A lower value suggests stronger electrophilicity.
HOMO-LUMO Gap (ΔE)~ 5.0 to 7.0Reflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Note: The values in this table are hypothetical and based on typical values for similar heterocyclic compounds. Actual values would need to be determined through quantum chemical calculations.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are frequently employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational frequency calculations can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching and bending of C-C, C-N, C-O, and C-Br bonds. Theoretical NMR chemical shifts (1H and 13C) can be calculated and correlated with experimental spectra to aid in structural elucidation.

Table 3: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic DataPredicted ParameterRegion/Value
IR SpectroscopyC-Br Stretch~650-750 cm-1
IR SpectroscopyC-O Stretch (methoxy)~1200-1250 cm-1
1H NMRCH3 (methyl)~2.4-2.6 ppm
1H NMROCH3 (methoxy)~3.8-4.0 ppm
1H NMRCH2Br (bromomethyl)~4.5-4.7 ppm
13C NMRCH2Br Carbon~30-35 ppm

Note: These are estimated values based on typical chemical shifts and vibrational frequencies for similar functional groups.

Reaction Mechanism Studies and Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not documented in the searched literature, theoretical methods are invaluable for such investigations. A common reaction for this molecule would be nucleophilic substitution at the bromomethyl group, where the bromide ion acts as a leaving group.

Computational chemists can model the reaction pathway of such a substitution (e.g., an SN2 reaction). This involves identifying the structures of the reactants, the transition state, and the products. DFT calculations are used to determine the energies of these species. The transition state is a critical point on the reaction coordinate, representing the energy maximum between reactants and products. Its geometry and energy are calculated to determine the activation energy of the reaction.

The activation energy (Ea) is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. By mapping the entire energy profile, from reactants through the transition state to products, a comprehensive understanding of the reaction mechanism can be achieved. This analysis can also help predict how changes in the nucleophile or solvent might affect the reaction rate and outcome.

Future Perspectives and Emerging Research Directions in 4 Bromomethyl 2 Methoxy 6 Methylpyridine Chemistry

Development of Greener and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is reshaping the synthesis of heterocyclic compounds. For 4-Bromomethyl-2-methoxy-6-methylpyridine, future efforts will likely concentrate on moving away from traditional synthetic methods that often involve stoichiometric reagents and hazardous solvents, towards more eco-friendly alternatives.

Current synthetic paradigms for similar pyridine (B92270) derivatives can have notable drawbacks, including the generation of significant waste. For instance, reactions employing stoichiometric amounts of reagents like triphenylphosphine (B44618) result in the formation of triphenylphosphine oxide as a byproduct, which complicates purification and contributes to poor atom economy.

Future sustainable routes are expected to embrace several key principles:

Catalytic Processes: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, will be a priority to minimize waste. Direct C-H functionalization of a pre-formed 2-methoxy-6-methylpyridine (B1310761) core could provide a more atom-economical route to the final product, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Renewable Feedstocks: Research into synthesizing pyridine cores from renewable resources, such as glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, presents a long-term strategy for sustainability. rsc.org Adapting such methods could provide a green pathway to the pyridine backbone of the target molecule.

Benign Solvents and Conditions: A shift towards solvent-free reactions or the use of green solvents like water, ethanol, or supercritical fluids is anticipated. acs.org Furthermore, energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and improve yields, contributing to a greener process. nih.govacs.org

FeatureConventional Route (Hypothetical)Future Greener Route (Prospective)
Principle Multi-step synthesis with stoichiometric reagents.One-pot, catalytic, or multi-component reaction. acs.org
Starting Materials Petroleum-derived precursors.Renewable feedstocks (e.g., glycerol-derived). rsc.org
Solvents Chlorinated hydrocarbons (e.g., DCM, Chloroform).Benign solvents (e.g., Ethanol, Water) or solvent-free.
Byproducts Significant stoichiometric waste (e.g., phosphine (B1218219) oxides).Minimal waste, with water often being the only byproduct.
Energy Input Prolonged heating under reflux.Energy-efficient methods like microwave irradiation. acs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifecta of reactive sites on this compound—the electrophilic bromomethyl group, the electron-rich pyridine ring, and the potential for C-H activation—opens avenues for exploring novel chemical transformations.

The benzylic bromide is a potent electrophile, ideal for SN2 reactions. While its use in forming simple ethers, esters, and amines is established, future research will likely explore more complex couplings. For example, it could serve as an initiator for certain types of polymerization or be used to anchor the pyridine moiety to surfaces or macromolecules.

Emerging areas of exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis could unlock novel reactivity by generating pyridinyl radicals from the parent molecule. acs.org This approach allows for C-H functionalization under exceptionally mild conditions and can lead to positional selectivities that are different from traditional methods like Minisci reactions. acs.orgresearchgate.net

Catalytic Cross-Coupling: While the bromomethyl group is the most reactive site, the pyridine ring itself contains C-H bonds that could be targeted for functionalization. rsc.org Advanced palladium, copper, or nickel catalytic systems could enable the direct arylation, alkylation, or amination of the ring, providing rapid access to a diverse library of polysubstituted pyridine derivatives. nih.govbeilstein-journals.org

Dearomatization Reactions: The catalytic stereoselective dearomatization of pyridines is a powerful strategy for synthesizing complex, three-dimensional piperidine (B6355638) structures. mdpi.com Applying this methodology to this compound could generate novel chiral building blocks for pharmaceutical synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. The synthesis of this compound and its derivatives is well-suited for this transition.

Flow Synthesis: Performing the bromination or subsequent nucleophilic substitution reactions in a continuous flow reactor can offer superior control over reaction temperature and time, minimizing the formation of impurities. beilstein-journals.orgresearchgate.net This is particularly advantageous for potentially exothermic reactions. The ability to integrate reaction, work-up, and purification steps into a single, continuous line streamlines the production process. mdpi.comuc.pt

Automated Synthesis Platforms: Automated platforms can accelerate the discovery of new molecules by enabling high-throughput synthesis and screening. nih.govyoutube.com this compound is an ideal substrate for such systems. An automated synthesizer could rapidly react the compound with a pre-loaded library of nucleophiles (e.g., amines, thiols, phenols) in a multi-well plate format. researchgate.netsigmaaldrich.com This would allow for the swift generation of hundreds of derivatives for evaluation in drug discovery or materials science applications.

Advanced Applications in Materials Science and Supramolecular Chemistry

The rigid, aromatic structure of the pyridine ring, combined with its defined substitution pattern and the reactive bromomethyl handle, makes this compound a highly promising candidate for constructing advanced functional materials.

Functional Polymers: Pyridine-containing polymers exhibit a range of interesting properties, including catalytic activity, metal-ion coordination, and tunable electronic characteristics. researchgate.netdntb.gov.uasigmaaldrich.com The subject compound could be used as a monomer after converting the bromomethyl group into a polymerizable functional group (e.g., a vinyl, styrenyl, or acrylate (B77674) group). Alternatively, it could be grafted onto existing polymer backbones to impart specific functionalities.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials built from metal nodes and organic linkers. Pyridine-based ligands are widely used as linkers in MOF synthesis due to the strong coordinating ability of the pyridine nitrogen. alfa-chemistry.comresearchgate.net this compound could serve as a monodentate linker. More advanced applications could involve converting the bromomethyl group into a second coordinating group (e.g., a carboxylate or triazole), creating a multitopic linker for the design of novel MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis. rsc.orgresearchgate.netacs.org

Supramolecular Chemistry: The pyridine ring is a classic building block in supramolecular chemistry, capable of participating in metal coordination, hydrogen bonding, and π-π stacking interactions. nih.govfigshare.com Derivatives of this compound could be designed to self-assemble into complex, ordered architectures like cages, capsules, or metallo-supramolecular polymers. nih.govtue.nl These assemblies have potential applications in areas such as molecular recognition, encapsulation, and the development of responsive "smart" materials.

Material ClassPotential Role of this compoundProspective Applications
Functional Polymers Monomer precursor or side-chain functionalization agent. researchgate.netCatalytic supports, metal scavengers, smart coatings, electronic materials.
Metal-Organic Frameworks (MOFs) Pyridyl linker for coordinating to metal centers. alfa-chemistry.comresearchgate.netGas storage (H₂, CO₂), selective gas separation, heterogeneous catalysis.
Supramolecular Assemblies Building block for self-assembly via metal coordination or π-stacking. nih.govDrug delivery vehicles, chemical sensors, molecular machines, hydrogels. nih.gov

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